([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}
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Overview
Description
([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}: is a complex organic compound characterized by its biphenyl core and multiple phenyl groups
Preparation Methods
The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone} typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the biphenyl core, followed by the introduction of benzoylphenoxy groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts and bases such as potassium carbonate. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings, using reagents such as halogens or nitro compounds.
Scientific Research Applications
([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}: has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone} exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple phenyl groups allow for strong π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}: can be compared with other biphenyl derivatives and phenylmethanone compounds. Similar compounds include:
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and known for its low toxicity and unique reactivity.
Phenylboronic acid pinacol ester: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bis(triphenylphosphine)palladium(II) dichloride: A catalyst used in various organic reactions.
The uniqueness of ([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone} lies in its complex structure, which provides multiple sites for chemical modification and interaction, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
143022-85-9 |
---|---|
Molecular Formula |
C52H34O6 |
Molecular Weight |
754.8 g/mol |
IUPAC Name |
[4-[4-[4-[4-[4-(4-benzoylphenoxy)benzoyl]phenyl]benzoyl]phenoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C52H34O6/c53-49(37-7-3-1-4-8-37)41-19-27-45(28-20-41)57-47-31-23-43(24-32-47)51(55)39-15-11-35(12-16-39)36-13-17-40(18-14-36)52(56)44-25-33-48(34-26-44)58-46-29-21-42(22-30-46)50(54)38-9-5-2-6-10-38/h1-34H |
InChI Key |
IXJIZBDDGUTWAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)C6=CC=C(C=C6)OC7=CC=C(C=C7)C(=O)C8=CC=CC=C8 |
Origin of Product |
United States |
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